Lipophilicity Differential: 2-Ethylpiperazine vs. 2-Methylpiperazine
2-Ethylpiperazine exhibits higher lipophilicity compared to 2-methylpiperazine due to the ethyl substituent at the 2-position versus the methyl substituent. The predicted XLogP3 value for 2-ethylpiperazine is 0.1 , whereas 2-methylpiperazine has a predicted XLogP3 of -0.43 [1]. This difference of 0.53 log units corresponds to an approximately 3.4-fold increase in octanol-water partition coefficient, which translates to measurably different membrane permeability and blood-brain barrier penetration potential [2]. In medicinal chemistry applications, this lipophilicity differential can directly influence compound bioavailability and CNS exposure profiles .
| Evidence Dimension | Lipophilicity (XLogP3 predicted partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | 2-Methylpiperazine: XLogP3 = -0.43 |
| Quantified Difference | ΔXLogP3 = 0.53 log units |
| Conditions | PubChem-computed XLogP3 values using standardized algorithmic prediction |
Why This Matters
The 0.53 log unit difference in lipophilicity alters predicted membrane permeability by ~3.4-fold, a critical consideration when selecting building blocks for CNS-penetrant versus peripherally-restricted drug candidates.
- [1] PubChem Compound Summary: 2-Methylpiperazine, CID 136330, XLogP3 = -0.43. View Source
- [2] Waring, M.J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5(3), 235–248. View Source
